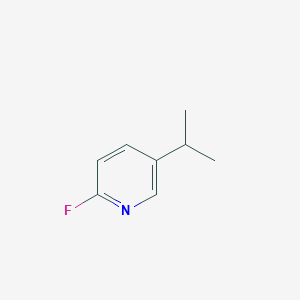

2-fluoro-5-(propan-2-yl)pyridine

Übersicht

Beschreibung

“2-fluoro-5-(propan-2-yl)pyridine” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines, including “2-fluoro-5-(propan-2-yl)pyridine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “2-fluoro-5-(propan-2-yl)pyridine” consists of a pyridine ring with a fluorine atom at the 2nd position and a propan-2-yl group at the 5th position . The molecular weight of this compound is 139.17 .Chemical Reactions Analysis

Fluoropyridines, including “2-fluoro-5-(propan-2-yl)pyridine”, can undergo various chemical reactions. For instance, they can react with thiophene to get 2-thiophen-2-yl-pyridine . They are also used in the synthesis of aminopyridines .Physical And Chemical Properties Analysis

“2-fluoro-5-(propan-2-yl)pyridine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Fluorinated compounds play a crucial role in drug discovery. Researchers have explored the synthesis of fluoropyridines for their potential as pharmaceutical agents. The electron-withdrawing nature of the fluorine atom can enhance drug stability, bioavailability, and metabolic properties. Scientists investigate 2-fluoro-5-(propan-2-yl)pyridine derivatives as potential candidates for treating various diseases, including viral infections and cancer .

Radiolabeling for Imaging Studies

The introduction of fluorine-18 (18F) into pyridine rings allows for the development of positron emission tomography (PET) imaging agents. These radiolabeled compounds are valuable tools for visualizing biological processes in vivo. Researchers have explored synthetic routes to prepare 18F-substituted pyridines, including 2-fluoro-5-(propan-2-yl)pyridine derivatives, for use in PET scans .

Agrochemicals and Crop Protection

Fluorine-containing substituents are commonly incorporated into lead structures to enhance the properties of agricultural products. While most modifications focus on carbocyclic aromatic rings, fluorine substitution on aryl rings has led to commercialized agrochemicals. Researchers investigate the potential of fluorinated pyridines, including 2-fluoro-5-(propan-2-yl)pyridine, as active ingredients in crop protection .

Materials Science and Surface Modification

Fluorinated compounds exhibit unique surface properties, such as water repellency and reduced friction. Researchers explore the use of fluoropyridines for surface modification, including coatings, lubricants, and functional materials. The electron-withdrawing fluorine substituent can alter surface interactions and improve material performance .

Organic Synthesis and Catalysis

Fluoropyridines serve as versatile building blocks in organic synthesis. Researchers employ them in cross-coupling reactions, cyclizations, and other transformations. The presence of fluorine can influence reaction selectivity and reactivity. 2-Fluoro-5-(propan-2-yl)pyridine derivatives find applications in designing novel synthetic routes and functional molecules .

Heterocyclic Chemistry and Ligand Design

Fluorinated heterocycles play a vital role in coordination chemistry and ligand design. Researchers explore the use of fluoropyridines as ligands for transition metal complexes. The electron-withdrawing fluorine substituent can modulate metal-ligand interactions, affecting catalytic activity and selectivity. 2-Fluoro-5-(propan-2-yl)pyridine derivatives contribute to the development of new catalysts and materials .

Safety and Hazards

Zukünftige Richtungen

The future directions of “2-fluoro-5-(propan-2-yl)pyridine” could involve its use in the synthesis of other fluorinated compounds, given the interest in the development of fluorinated chemicals . It could also find potential applications in various biological fields, given the special interest in fluoropyridines as potential imaging agents .

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-5-(propan-2-yl)pyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-fluoro-5-(propan-2-yl)pyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

As a fluoropyridine, it is likely to have unique physical, chemical, and biological properties .

Eigenschaften

IUPAC Name |

2-fluoro-5-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUDTBPIZLFHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298370 | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-isopropylpyridine | |

CAS RN |

1108725-56-9 | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.